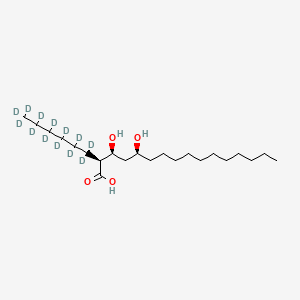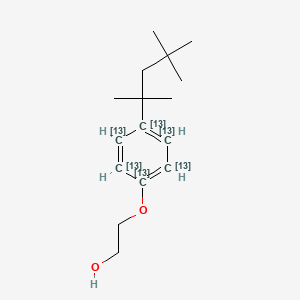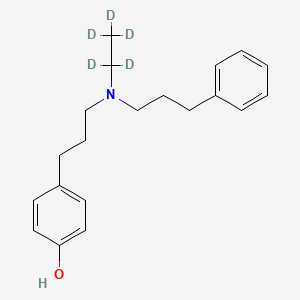
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as H3D13, is a deuterated form of a fatty acid that has been found to have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes such as heme oxygenase-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a deuterated form of a fatty acid, which makes it more stable and bioavailable than the original fatty acid. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be easily synthesized using deuterium gas. One limitation of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13. One area of research could be the development of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13-based therapies for inflammatory diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 and its potential interactions with other compounds. Finally, more research is needed to determine the optimal dosage and administration method for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in humans.
Synthesemethoden
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be synthesized by the reduction of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid using deuterium gas. The resulting compound is a deuterated form of the original fatty acid, which has been shown to have increased stability and bioavailability.
Wissenschaftliche Forschungsanwendungen
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-QKGPRPOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)



![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)



